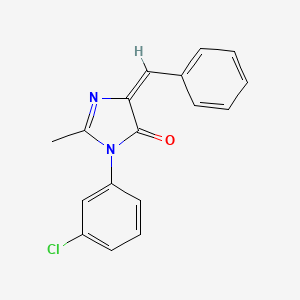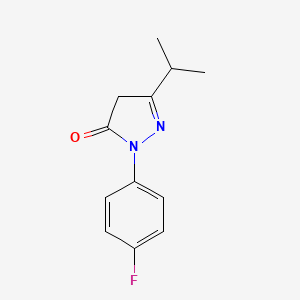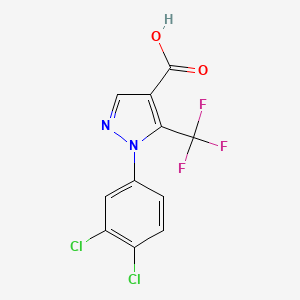
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one (CMPI) is an organic compound belonging to the group of imidazolin-5-ones. It is a white, crystalline solid with a molecular weight of 248.68 g/mol. CMPI is widely used as a building block in organic synthesis and has been studied for its potential applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been studied for its potential applications in a variety of scientific research areas. It has been used as a building block in organic synthesis to prepare a range of compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used to prepare novel heterocyclic compounds and as a catalyst in the synthesis of polymers. Additionally, this compound has been studied for its potential applications in biochemistry and physiology.
Mécanisme D'action
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has been found to act as an inhibitor of the enzyme squalene epoxidase, which is involved in the biosynthesis of cholesterol. Specifically, this compound binds to the active site of the enzyme and inhibits its activity, thus blocking the production of cholesterol.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast, ovarian, and prostate cancer cells. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties. In animal studies, this compound has been found to reduce levels of triglycerides and LDL cholesterol, while increasing levels of HDL cholesterol.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one has several advantages and limitations when used in laboratory experiments. One advantage of this compound is that it is relatively inexpensive and easy to synthesize, making it a cost-effective choice for research purposes. Additionally, this compound is chemically stable and can be stored for extended periods of time without significant degradation. However, this compound can be toxic in high doses and should be handled with care. Additionally, this compound is not water soluble and therefore may not be suitable for experiments involving water-soluble compounds.
Orientations Futures
There are a variety of potential future directions for research involving 1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one. These include further exploration of its potential applications in pharmaceuticals and agrochemicals, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research into this compound’s mechanism of action and its biochemical and physiological effects could lead to the development of more effective drugs and therapies. Finally, further research into the synthesis of this compound could lead to more efficient and cost-effective methods of production.
Méthodes De Synthèse
1-(3-Chlorophenyl)-2-methyl-4-(phenylmethylene)-2-imidazolin-5-one can be synthesized in a two-step process. The first step involves the reaction of 3-chloropropiophenone with 2-amino-4-methylpyridine in the presence of a base, such as sodium ethoxide or potassium tert-butoxide, to form the intermediate 3-chloro-2-methyl-4-phenylmethylene-2-imidazolin-5-one. The second step involves the reaction of this intermediate with an alkyl halide, such as ethyl bromide, to form this compound.
Propriétés
IUPAC Name |
(5E)-5-benzylidene-3-(3-chlorophenyl)-2-methylimidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-12-19-16(10-13-6-3-2-4-7-13)17(21)20(12)15-9-5-8-14(18)11-15/h2-11H,1H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYONWCSVWRLRW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}propanoic acid](/img/structure/B6353489.png)
amino}propanoic acid](/img/structure/B6353493.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)


![tert-Butyl 3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6353536.png)
![tert-Butyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B6353544.png)
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)
![1-{3-[(3-Fluorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6353555.png)

